

# Validating CHK-336 Target Engagement: A Comparative Guide to Biomarker Strategies

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For Researchers, Scientists, and Drug Development Professionals

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA), the enzyme responsible for the final step in hepatic oxalate synthesis.[1][2][3] Developed by Chinook Therapeutics (now a Novartis company), CHK-336 is under investigation for the treatment of primary hyperoxalurias (PH), a group of rare genetic disorders characterized by excessive oxalate production.[1][2][3] Validating the engagement of CHK-336 with its target, LDHA, is crucial for its clinical development. This guide provides a comparative overview of the biomarkers and experimental methodologies used to confirm the target engagement and pharmacodynamic effect of CHK-336, alongside other therapeutic modalities for hyperoxaluria.

## Comparative Analysis of Therapeutic Agents for Hyperoxaluria

The therapeutic landscape for primary hyperoxalurias is evolving. While historically limited, recent advancements have brought targeted therapies to the forefront. **CHK-336** represents a novel oral small molecule approach. Below is a comparison with other key therapeutic strategies.



Feature	CHK-336	RNAi Therapeutics (e.g., Nedosiran)	Substrate Reduction Therapy (siRNA targeting GO - for PH1)
Target	Lactate Dehydrogenase A (LDHA)[1][2][4]	Lactate Dehydrogenase (LDH) [5]	Glycolate Oxidase (GO)
Modality	Small Molecule Inhibitor[1]	RNA interference (RNAi)[5]	Small interfering RNA (siRNA)
Mechanism	Direct, competitive inhibition of LDHA enzyme activity.[1]	Silencing of the gene expressing the LDH enzyme, reducing its overall levels.[5]	Silencing of the gene expressing the GO enzyme, reducing the production of the oxalate precursor glyoxylate.
Administration	Oral[1]	Subcutaneous injection	Subcutaneous injection
Applicability	Potentially all forms of Primary Hyperoxaluria (PH1, PH2, PH3).[1] [3]	PH1 and PH2[5]	Primarily Primary Hyperoxaluria Type 1 (PH1).

## **Biomarkers for Validating Target Engagement**

The validation of target engagement for **CHK-336** and comparable therapies relies on a multitiered biomarker approach, spanning from direct enzyme inhibition to downstream pharmacodynamic effects.

## **Table 1: Key Biomarkers for Target Engagement**



Biomarker Category	Specific Biomarker	CHK-336	RNAi Therapeutics (e.g., Nedosiran)
Direct Target Engagement	LDHA Enzyme Activity	Potent inhibition with an IC50 < 1 nM in biochemical assays. [6]	Reduced expression and activity of the LDH enzyme.
Cellular Target Engagement	Lactate Production in Hepatocytes	Inhibition of lactate production in primary mouse hepatocytes (IC50 < 100 nM).[6]	Decreased LDH protein levels and subsequent reduction in lactate production.
Pharmacodynamic (PD)	Urinary Oxalate Excretion	Dose-dependent reduction in urinary oxalate in mouse models of PH1 and PH2.[1][3][4]	Significant reduction in 24-hour urinary oxalate excretion in patients.[5]
Proof-of-Mechanism (Human)	<sup>13</sup> C <sub>2</sub> -Oxalate from <sup>13</sup> C <sub>2</sub> -Glycolate Tracer	Blockade of the conversion of <sup>13</sup> C <sub>2</sub> -glycolate to <sup>13</sup> C <sub>2</sub> -oxalate in healthy volunteers.[1][7]	Not applicable in the same manner, as the mechanism is gene silencing rather than direct enzyme inhibition.

## **Experimental Protocols**

Detailed methodologies are essential for the accurate assessment of target engagement. Below are protocols for key experiments cited in the evaluation of **CHK-336**.

## **Protocol 1: In Vitro LDHA Enzyme Inhibition Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of **CHK-336** against LDHA.

#### Materials:

Recombinant human LDHA enzyme



- NADH (β-Nicotinamide adenine dinucleotide, reduced form)
- Pyruvate
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- CHK-336 (serial dilutions)
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

- Prepare a reaction mixture containing assay buffer, NADH, and LDHA enzyme in the wells of a microplate.
- Add serial dilutions of CHK-336 or vehicle control to the wells.
- Incubate for a pre-determined period at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding pyruvate to all wells.
- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
- Calculate the rate of reaction for each concentration of CHK-336.
- Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Protocol 2: Cellular Lactate Production Assay**

Objective: To assess the ability of **CHK-336** to inhibit LDHA activity in a cellular context.

#### Materials:

- Primary mouse hepatocytes
- Cell culture medium



- CHK-336 (serial dilutions)
- Lactate assay kit (e.g., colorimetric or fluorometric)
- · Cell lysis buffer
- Microplate reader

#### Procedure:

- Culture primary mouse hepatocytes in a multi-well plate until they reach the desired confluency.
- Treat the cells with serial dilutions of CHK-336 or vehicle control for a specified duration.
- Lyse the cells to release intracellular contents.
- Use a commercial lactate assay kit to measure the concentration of lactate in the cell lysates according to the manufacturer's instructions.
- Normalize the lactate concentration to the total protein concentration in each sample.
- Plot the normalized lactate concentration against the logarithm of the CHK-336 concentration to determine the cellular IC50.

## Protocol 3: In Vivo Pharmacodynamic Study in Mouse Models of Primary Hyperoxaluria

Objective: To evaluate the effect of **CHK-336** on urinary oxalate excretion in preclinical models of PH.

#### Materials:

- PH1 (Agxt knockout) and/or PH2 (Grhpr knockout) mouse models.[1]
- CHK-336 formulated for oral administration.
- Metabolic cages for urine collection.



• Analytical method for measuring oxalate concentration in urine (e.g., HPLC-MS/MS).

#### Procedure:

- Acclimate mice to metabolic cages.
- Collect 24-hour baseline urine samples.
- Administer CHK-336 or vehicle control orally to the mice once daily for a defined period (e.g., 7 days).[3][4]
- Collect 24-hour urine samples at specified time points during the treatment period.
- Measure the urinary oxalate concentration and volume for each sample.
- Calculate the total 24-hour urinary oxalate excretion.
- Compare the urinary oxalate excretion in the **CHK-336**-treated group to the vehicle-treated group to determine the percentage of reduction.

## Protocol 4: <sup>13</sup>C<sub>2</sub>-Glycolate Tracer Study in Humans

Objective: To establish proof-of-mechanism by directly measuring the inhibition of hepatic oxalate production in humans.[1]

#### Materials:

- <sup>13</sup>C<sub>2</sub>-labeled glycolate (stable isotope tracer).
- CHK-336 or placebo.
- Analytical method for measuring <sup>13</sup>C<sub>2</sub>-oxalate in urine (e.g., LC-MS/MS).

#### Procedure:

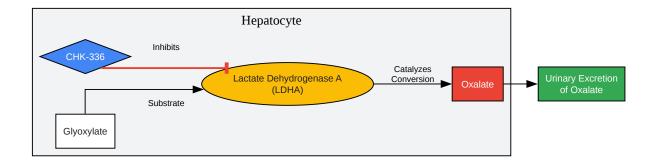
- Administer a single oral dose of CHK-336 or placebo to healthy volunteers.
- After a specified time, administer an oral dose of the <sup>13</sup>C<sub>2</sub>-glycolate tracer.



- Collect urine samples at various time points post-tracer administration.
- Analyze the urine samples to quantify the amount of <sup>13</sup>C<sub>2</sub>-oxalate excreted.
- Compare the amount of <sup>13</sup>C<sub>2</sub>-oxalate in the urine of subjects who received **CHK-336** versus those who received a placebo. A reduction in <sup>13</sup>C<sub>2</sub>-oxalate excretion in the **CHK-336** group demonstrates inhibition of the metabolic conversion of glycolate to oxalate.

## **Visualizing Pathways and Workflows**

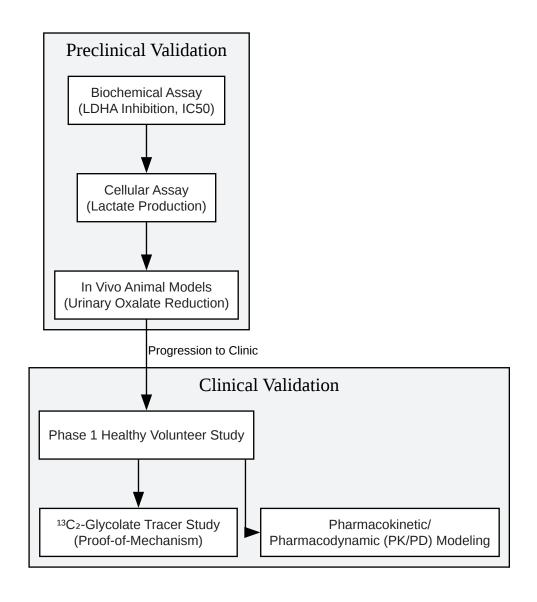
Diagrams are provided to illustrate the key concepts discussed.



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Caption: Mechanism of action of **CHK-336** in reducing hepatic oxalate production.

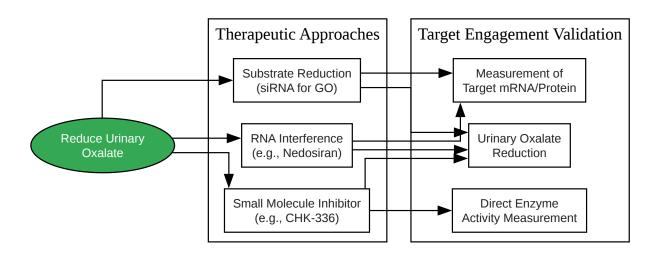




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Caption: Experimental workflow for validating **CHK-336** target engagement.





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Caption: Logical flow for comparing hyperoxaluria therapeutic strategies.

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